Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate
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Overview
Description
Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate is a novel chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate can be synthesized through a multi-step process involving the reaction of malonic acid derivatives with nitrobenzene derivatives. One common method involves the alkylation of dimethyl malonate with ethyl bromide in the presence of a base, followed by nitration of the resulting product . The reaction conditions typically include the use of solvents such as ethanol or acetone and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is usually achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Alkylation: Alkyl halides, sodium ethoxide.
Major Products
Reduction: 2-ethyl-2-(4-aminophenyl)malonate.
Hydrolysis: 2-ethyl-2-(4-nitrophenyl)malonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to carboxylic acids, which can interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid with similar reactivity but different physical properties.
Uniqueness
Its structure allows for multiple types of chemical modifications, making it a versatile compound in organic synthesis .
Biological Activity
Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrophenyl group, which enhances its reactivity and biological activity. The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₆ |
Molecular Weight | 242.25 g/mol |
CAS Number | 4033-88-9 |
Polar Surface Area | 98.42 Ų |
The nitro group is known for its electron-withdrawing properties, which can significantly affect the compound's reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through redox reactions and nucleophilic substitutions. The nitrophenyl group can form reactive intermediates, while the malonate moiety can participate in covalent bonding with electrophiles, influencing several biochemical pathways and cellular processes.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures possess antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, demonstrating potential as an antimicrobial agent .
- Enzyme Inhibition : Research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully .
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells. The study proposed that the compound induces apoptosis via the modulation of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Dimethyl malonate | C₆H₁₀O₄ | Limited biological activity |
Dimethyl 2-(4-nitrophenyl)malonate | C₁₁H₁₀N₂O₆ | Antitumor and antimicrobial activities |
Dimethyl 2-(3-chloro-4-nitrophenyl)malonate | C₁₁H₁₀ClN₂O₆ | Similar activities; chlorine enhances reactivity |
Properties
IUPAC Name |
dimethyl 2-ethyl-2-(4-nitrophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-4-13(11(15)19-2,12(16)20-3)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEBXZSAGYRIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819019 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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